4-Biphenylamine, 2'-nitro-

Übersicht

Beschreibung

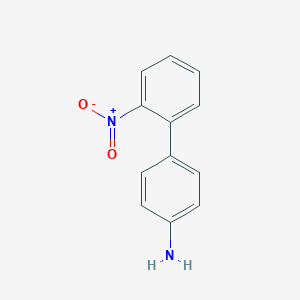

2'-Nitro-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-Nitro-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitro-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kristallstruktur-Analyse

Die Kristallstruktur von 4,4’-Dinitro-[1,1’-Biphenyl]-2-amin, einem Derivat von 4-Biphenylamine, 2’-nitro-, wurde untersucht . Der Diederwinkel zwischen den Benzolringen in Biphenylderivaten ist mit ihrer Affinität zu zellulären Zielmolekülen verbunden und kann mit ihrer Toxizität korrelieren . Diese Eigenschaft macht es nützlich in der Kristallographie und der Materialwissenschaft Forschung .

Biologische Forschung

Biphenyl und seine Derivate haben sich als wichtig für die Bekämpfung von Krebs und Arteriosklerose beim Menschen erwiesen . Daher könnte 4-Biphenylamine, 2’-nitro- möglicherweise in der biologischen Forschung eingesetzt werden, insbesondere bei der Untersuchung dieser Krankheiten .

Chemische Forschung

Die Stammverbindung, Biphenyl, nimmt im festen Zustand eine planare Konformation mit einem Diederwinkel von 0 ein . Der berechnete Diederwinkel für Biphenylderivate ohne ortho-Substituenten beträgt etwa 41 . Diese Eigenschaft kann in der chemischen Forschung nützlich sein, insbesondere bei der Untersuchung von Molekülkonformationen und deren Auswirkungen auf chemische Eigenschaften .

Industrielle Anwendungen

Obwohl es keine direkte Anwendung von 4-Biphenylamine, 2’-nitro-, ist es erwähnenswert, dass Biphenylderivate häufig in verschiedenen industriellen Anwendungen verwendet werden. Beispielsweise können sie bei der Herstellung von Farbstoffen, Pharmazeutika und Agrochemikalien verwendet werden .

Wirkmechanismus

Target of Action

It is known that nitrated aromatic amines, such as 4-biphenylamine, 2’-nitro-, are direct mutagens . They can cause base-pair reversion in the histidine locus of Salmonella typhimurium TA100 .

Mode of Action

It is known that nitrated aromatic amines can interact with dna, causing mutations . The nitro groups on the compound can potentially undergo reduction to form reactive species, which can then interact with DNA .

Biochemical Pathways

It is known that nitrated aromatic amines can cause mutations in dna, which can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

The compound can be analyzed using reverse phase (rp) hplc method .

Result of Action

The primary result of the action of 4-Biphenylamine, 2’-nitro- is the induction of mutations in DNA . This can lead to various cellular effects, including disruption of normal cellular processes and potential carcinogenic effects .

Biologische Aktivität

2'-Nitro-[1,1'-biphenyl]-4-amine, also known as 4'-Nitro-2-aminobiphenyl, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C12H10N2O2

- Molecular Weight : 218.22 g/mol

- IUPAC Name : 4'-Nitro-[1,1'-biphenyl]-2-amine

- CAS Number : 119-30-2

The biological activity of 2'-Nitro-[1,1'-biphenyl]-4-amine is primarily linked to its interactions with cellular targets that can lead to various pharmacological effects:

- Anticancer Activity : Studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The nitro group is believed to play a crucial role in the activation of pro-apoptotic pathways.

- DNA Interaction : The compound has been shown to intercalate into DNA strands, disrupting normal cellular processes such as replication and transcription. This interaction can lead to mutagenic effects and has been a focal point in understanding its carcinogenic potential.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2'-Nitro-[1,1'-biphenyl]-4-amine:

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Melamed et al. (1960) | Bladder carcinoma cells | 50 | Induction of malignancy |

| Koss et al. (1965) | Human urothelial cells | 10 | Increased cell proliferation |

| Schieferstein et al. (1985) | BALB/c mice | Varies | Dose-dependent tumor incidence |

| Clayson et al. (1965) | Mouse liver cells | 0.25% solution | Development of hepatomas |

Toxicity and Safety Profile

Despite its potential therapeutic applications, 2'-Nitro-[1,1'-biphenyl]-4-amine is also associated with significant toxicity:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified this compound as a possible human carcinogen based on sufficient evidence from animal studies indicating that it can induce bladder cancer .

- Mutagenicity : It has been shown to exhibit mutagenic properties in various assays, raising concerns about its safety in therapeutic contexts.

Case Studies

Several case studies have highlighted the implications of exposure to 2'-Nitro-[1,1'-biphenyl]-4-amine:

- Occupational Exposure : A study conducted on workers in chemical manufacturing revealed a higher incidence of bladder cancer among those exposed to this compound over extended periods .

- Animal Studies : Research involving BALB/c mice demonstrated a clear dose-response relationship between the administration of the compound and the development of tumors, particularly in the liver and bladder .

- In Vitro Studies : Laboratory studies have shown that treatment with varying concentrations of 2'-Nitro-[1,1'-biphenyl]-4-amine leads to increased oxidative stress markers in cultured cells, suggesting a mechanism through which it may exert cytotoxic effects .

Eigenschaften

IUPAC Name |

4-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGZQHZUMWEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150630 | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-28-9 | |

| Record name | 2′-Nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, 2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.